A Comprehensive Technical Guide to Cyanopeptolin 954: Structure and Molecular Properties
A Comprehensive Technical Guide to Cyanopeptolin 954: Structure and Molecular Properties
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of Cyanopeptolin 954, a potent protease inhibitor derived from cyanobacteria. We will dissect its complex chemical architecture, molecular weight, and the unique structural motifs that underpin its biological activity. This document is designed to serve as a core reference for professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Introduction to the Cyanopeptolin Class
Cyanopeptolins are a large and structurally diverse family of cyclic depsipeptides produced by various genera of cyanobacteria, such as Microcystis, Planktothrix, and Nostoc[1]. These nonribosomally synthesized peptides are characterized by a conserved macrocyclic core, typically comprising six amino acid residues, and a side chain of one or two residues[1]. A hallmark of the cyanopeptolin family is the presence of the unusual amino acid 3-amino-6-hydroxy-2-piperidone (Ahp) within the cyclic structure[1][2]. Functionally, many cyanopeptolins are recognized for their potent inhibitory activity against serine proteases, such as chymotrypsin and trypsin, making them a subject of significant interest in pharmacological research[2][3].
Cyanopeptolin 954: A Chlorinated Chymotrypsin Inhibitor
Cyanopeptolin 954 is a notable member of this family, first isolated from the freshwater cyanobacterium Microcystis aeruginosa NIVA Cya 43[3][4][5]. Its designation, "954," refers to its nominal mass. The compound is distinguished by its potent and specific inhibitory action against chymotrypsin, with a reported IC50 value of 45 nM[2][3][4]. This biological activity is intrinsically linked to its unique and complex chemical structure, which features several non-standard amino acid residues.
Elucidation of the Chemical Structure
The structure of Cyanopeptolin 954 was determined through a combination of chemical and advanced spectroscopic methods, including 2D Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) of the hydrolysate[3][4].
The Depsipeptide Core
Like other members of its class, Cyanopeptolin 954 is a depsipeptide, containing both amide and ester bonds in its macrocycle. The core is a six-amino-acid-membered ring formed by a lactone (ester) bond between the C-terminus of L-Valine and the hydroxyl group of an L-Threonine residue[4][5]. The amino acid sequence within the ring and side chain is crucial for its conformational stability and interaction with target enzymes.
The constituent amino acids identified in Cyanopeptolin 954 are:
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L-Glutamic acid (present as the modified Ahp residue)
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L-Leucine
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L-Valine
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L-Threonine
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L-Phenylalanine
Key and Uncommon Structural Features
Cyanopeptolin 954's structure deviates from more common variants in several critical ways:
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3-amino-6-hydroxy-2-piperidone (Ahp): This residue, a derivative of glutamic acid, is a defining characteristic of the cyanopeptolin family and is integral to the macrocycle's architecture[1][4][5].
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3'-chloro-N-Me-L-tyrosine: The presence of a chlorinated and N-methylated tyrosine residue is an uncommon feature that significantly contributes to the molecule's mass and likely influences its binding affinity and specificity for chymotrypsin[3][4][5].
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L-Leucine and L-Phenylalanine Placement: Unlike other heptadepsipeptides from Microcystis, Cyanopeptolin 954 features an L-Leucine at position 4 and an L-Phenylalanine at position 6[3][4].
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Cis Amide Bond: Spectroscopic analysis has revealed a cis amide bond between the Phenylalanine and the 3'-chloro-N-Me-L-tyrosine residues, a conformational constraint that impacts the overall shape of the molecule[5].
Visual Representation of Cyanopeptolin 954
The following diagram illustrates the two-dimensional chemical structure of Cyanopeptolin 954, highlighting the connectivity of the amino acid residues and the key functional groups.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure, Toxicity, Prevalence, and Degradation of Six Understudied Freshwater Cyanopeptides [mdpi.com]
- 3. Cyanopeptolin 954, a chlorine-containing chymotrypsin inhibitor of Microcystis aeruginosa NIVA Cya 43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
